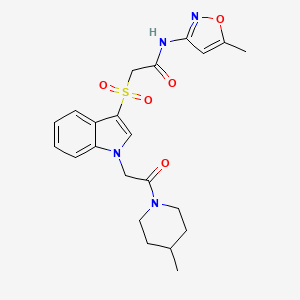

![molecular formula C20H25N3O B2400537 N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900012-11-5](/img/structure/B2400537.png)

N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolopyrazine derivatives are nitrogen-containing heterocycles that have been used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . They contain pyrrole and pyrazine rings and have exhibited a wide range of biological activities .

Synthesis Analysis

Pyrrolopyrazine derivatives can be synthesized through various routes including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Molecular Structure Analysis

Pyrrolopyrazine is a biologically active scaffold that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms .Chemical Reactions Analysis

Pyrrolopyrazine derivatives have exhibited various biological activities. For instance, pyrrolo [1,2- a] pyrazine derivatives have shown more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives have shown more activity on kinase inhibition .Scientific Research Applications

Synthesis and Structural Analysis

The creation of heterocyclic compounds through cyclocondensation reactions involving derivatives of pyrazine is a significant area of research. For instance, studies on the synthesis of diastereomers of 4-phenyl-perhydropyrrole[1,2-a]pyrazine-1,3-diones demonstrate the influence of reaction conditions on the outcome, highlighting the structural diversity achievable within this chemical framework (Herold et al., 2007).

Biological Activities and Applications

Compounds derived from pyrazine have been studied for various biological activities, indicating their potential as pharmaceutical agents. A study on the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives explored their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting a promising avenue for cancer treatment research (Hassan et al., 2014).

Antimicrobial Properties

The antimicrobial properties of pyrazine derivatives are also notable. Research into the synthesis and antimicrobial evaluation of pyrazole derivatives, which share structural similarities with N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, highlights the potential for these compounds to act as antibacterial and antifungal agents, offering valuable insights into their applicability in addressing microbial resistance (Sharshira & Hamada, 2012).

Chemical Sensors and Selective Membrane Sensors

Additionally, the utilization of pyrazine derivatives in the development of chemical sensors, particularly for the selective detection of metal ions, demonstrates the versatility of these compounds in scientific research. For example, a study on the novel samarium(III) selective membrane sensor based on a pyrazine derivative showcases the compound's effectiveness in potentiometric measurements, offering a practical application in analytical chemistry (Ganjali et al., 2003).

properties

IUPAC Name |

N-cyclohexyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c24-20(21-17-10-5-2-6-11-17)23-15-14-22-13-7-12-18(22)19(23)16-8-3-1-4-9-16/h1,3-4,7-9,12-13,17,19H,2,5-6,10-11,14-15H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLONZWHNWQQIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1,4-Diazepan-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2400458.png)

![8-(2-furylmethyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)

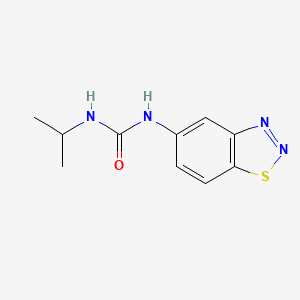

![6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2400464.png)

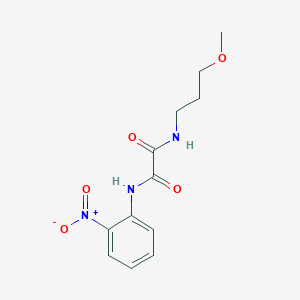

![[4-(Ethanesulfonyl)phenyl]methanamine](/img/structure/B2400467.png)

![6-Methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2400469.png)

![3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL](/img/structure/B2400470.png)

![3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400471.png)

![7-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B2400472.png)

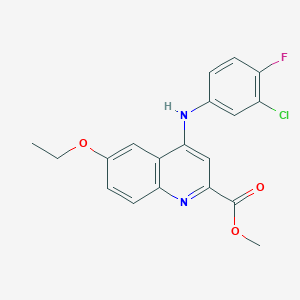

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2400475.png)